molecular formula C19H28BNO4 B6328319 Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate CAS No. 2096992-30-0

Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate

Cat. No.: B6328319
CAS No.: 2096992-30-0
M. Wt: 345.2 g/mol
InChI Key: YHJSRZACPHCHNT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate is a complex organic compound that features a proline derivative linked to a benzyl group containing a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate typically involves a multi-step process. One common method begins with the preparation of the benzyl bromide derivative, which is then reacted with proline ethyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a reaction with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: Its unique properties may be exploited in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism by which Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate exerts its effects is largely dependent on its interaction with molecular targets. The dioxaborinane moiety can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The proline derivative may also play a role in binding to specific proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Similar in structure but with a benzoate group instead of a proline derivative.

    5,5-Dimethyl-1,3,2-dioxaborinane derivatives: Various derivatives with different substituents on the benzyl group.

Uniqueness

Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate is unique due to the combination of the proline derivative and the dioxaborinane moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl (2S)-1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-4-23-18(22)17-6-5-11-21(17)12-15-7-9-16(10-8-15)20-24-13-19(2,3)14-25-20/h7-10,17H,4-6,11-14H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSRZACPHCHNT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCCC3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCC[C@H]3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129443
Record name L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096992-30-0
Record name L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096992-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.